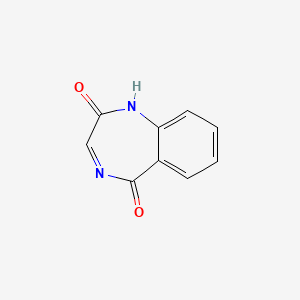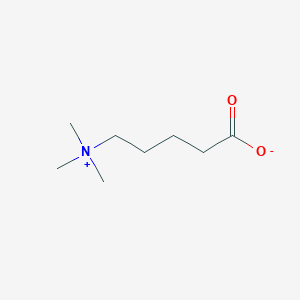
delta-Valerobetaine
Overview
Description
Delta-Valerobetaine (VB) is a microbiome-derived metabolite . It is a diet-dependent obesogen that is increased with phenotypic obesity and is correlated with visceral adipose tissue mass in humans . VB is absent in germ-free mice and their mitochondria but present in ex-germ-free conventionalized mice and their mitochondria .
Chemical Reactions Analysis
VB inhibits mitochondrial fatty acid oxidation through decreasing cellular carnitine and mitochondrial long-chain acyl-coenzyme As . VB administration to germ-free and conventional mice increases visceral fat mass and exacerbates hepatic steatosis with a western diet but not control diet .Scientific Research Applications
Colorectal Cancer Treatment
Delta-Valerobetaine has been found to induce apoptosis in colorectal cancer cells . The compound shows cytotoxic activity in colon cancer cells via autophagy and apoptosis . It reduces cell viability in a time-dependent manner and causes a G2/M cell cycle arrest with upregulation of cyclin A and cyclin B protein levels . The increased apoptotic cell rate occurs via caspase-3 activation with a concomitant loss in mitochondrial membrane potential and SIRT3 downregulation .
Mitochondrial Dysfunction
Delta-Valerobetaine has been found to activate mitochondrial apoptosis through PINK1/Parkin pathways . Upregulation of PINK1, Parkin, and LC3B protein levels was observed, supporting a critical role of PINK1/Parkin-mediated mitophagy in mitochondrial dysfunction and apoptosis induced by δVB in SW480 and SW620 colon cancer cells .
Obesity Management
Research has shown that delta-Valerobetaine is a diet-dependent obesogen . It is increased with phenotypic obesity and is correlated with visceral adipose tissue mass in humans . Delta-Valerobetaine is absent in germ-free mice and their mitochondria but present in ex-germ-free conventionalized mice and their mitochondria .
Inhibition of Fatty Acid Oxidation
Delta-Valerobetaine has been found to inhibit mitochondrial fatty acid oxidation . It decreases cellular carnitine and mitochondrial long-chain acyl-coenzyme As . This inhibition exacerbates hepatic steatosis with a western diet but not control diet .
Mechanism of Action
Target of Action
Delta-Valerobetaine (VB) primarily targets the mitochondrial fatty acid oxidation pathway . It interacts with cellular carnitine and mitochondrial long-chain acyl-coenzyme As , which play crucial roles in the oxidation of fatty acids .
Mode of Action
VB is produced by diverse bacterial species in the gut microbiome . It inhibits mitochondrial fatty acid oxidation by decreasing the levels of cellular carnitine and mitochondrial long-chain acyl-coenzyme As . This interaction results in changes in energy metabolism, particularly in the context of diet-induced obesity .
Biochemical Pathways
The primary biochemical pathway affected by VB is the mitochondrial fatty acid oxidation pathway . By decreasing the levels of cellular carnitine and mitochondrial long-chain acyl-coenzyme As, VB inhibits this pathway, leading to downstream effects on energy metabolism and fat storage .
Pharmacokinetics
It is known that vb is a microbiome-derived metabolite, suggesting that its bioavailability and metabolism are likely influenced by the gut microbiome .
Result of Action
The action of VB results in an increase in visceral fat mass and exacerbation of hepatic steatosis, particularly when associated with a Western diet . This suggests that VB plays a role in diet-dependent obesity .
Action Environment
The action of VB is influenced by environmental factors, particularly diet . Its production by gut bacteria and its role in diet-dependent obesity suggest that dietary factors can significantly influence the action, efficacy, and stability of VB .
Future Directions
VB provides a molecular target to understand and potentially manage microbiome-host symbiosis or dysbiosis in diet-dependent obesity . The discovery of VB gives a potential angle on how to manipulate our gut bacteria or our diets for health benefits . Delta-valerobetaine is a precursor of TMAO (trimethylamine N-oxide), which researchers at the Cleveland Clinic have shown to be associated with cardiovascular disease . How delta-valerobetaine affects cardiovascular disease risk should be investigated further .
properties
IUPAC Name |
5-(trimethylazaniumyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLVFVFTRQPQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
delta-Valerobetaine | |
CAS RN |
6778-33-2 | |
| Record name | delta-Valerobetaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006778332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .DELTA.-VALEROBETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725A8L267W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is delta-valerobetaine (VB), and how is it linked to gut microbiota?
A1: Delta-valerobetaine (VB) is a small molecule and a type of betaine . It is produced by certain species of bacteria residing in the gut of mammals and was found to be absent in germ-free mice, indicating its origin from gut microbes . While its exact role in bacterial metabolism remains unclear, its presence in conventionally raised animals suggests a potential role in host-microbe interactions.
Q2: How does delta-valerobetaine impact host metabolism?
A2: Studies have shown that VB can influence energy metabolism in mice. VB administration led to increased visceral fat mass and exacerbated hepatic steatosis in mice fed a Western-style diet . This suggests that VB can act as a "microbiota-derived obesogen" potentially by modulating energy utilization pathways.
Q3: What is the mechanism by which delta-valerobetaine influences energy metabolism?
A3: Research suggests that VB inhibits mitochondrial fatty acid oxidation by suppressing the carnitine shuttle, a crucial process for transporting fatty acids into mitochondria for energy production . This inhibition was observed in both in vitro and in vivo studies . Additionally, VB was shown to alter the expression of proteins involved in mitochondrial function and energy homeostasis, such as PGC1α, AMPKα, and TFAM , further supporting its role in regulating energy metabolism.
Q4: Does delta-valerobetaine influence feeding behavior?
A4: Preliminary studies utilizing metabolic cages have shown that VB treatment leads to increased food intake in mice, irrespective of their diet . Further investigation revealed that VB administration also alters the levels of leptin and ghrelin, key hormones involved in regulating appetite and satiety . This suggests that VB may influence energy homeostasis not only by impacting metabolic pathways but also by modulating feeding behavior.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



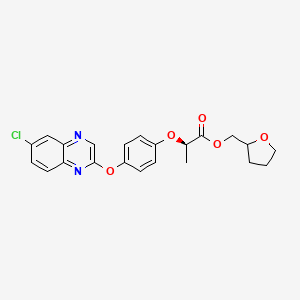
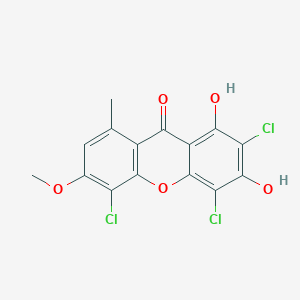
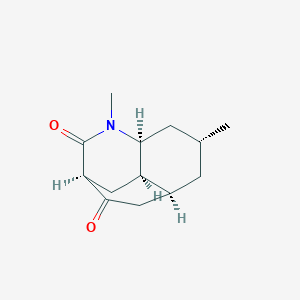
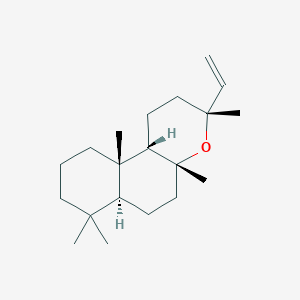

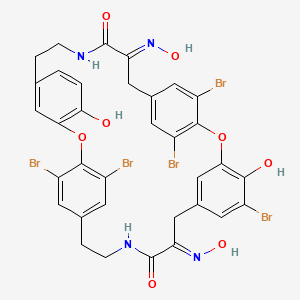
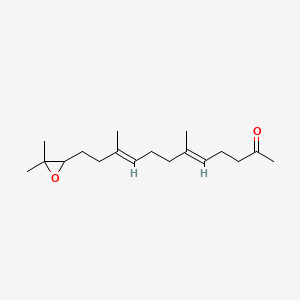

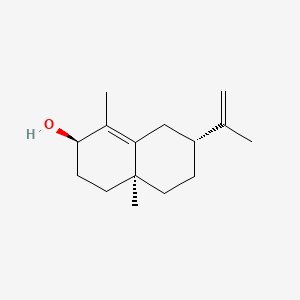
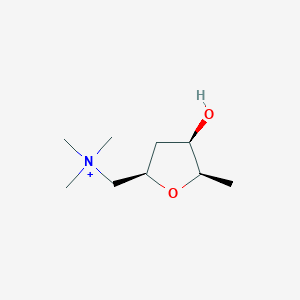

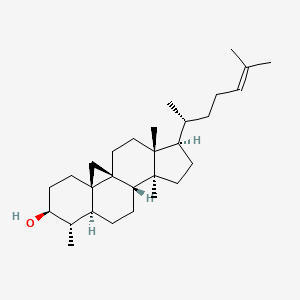
![16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254320.png)
